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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137 Get Quote

Note: As of the current date, publicly available research and clinical data for a compound

designated "(R)-MPH-220" are not available. This guide provides a comprehensive overview of

the in vivo efficacy of dantrolene, a well-established therapeutic agent. The information

presented here can serve as a benchmark for evaluating the performance of novel compounds

like (R)-MPH-220 as data becomes available. A recently published preclinical study has

described a compound designated "MPH-220," which selectively targets skeletal myosin.[1][2]

[3] Where applicable, available preclinical data for MPH-220 is included for informational

purposes.

Introduction to Dantrolene
Dantrolene is a postsynaptic muscle relaxant that has been a cornerstone in the treatment of

malignant hyperthermia (MH), a rare and life-threatening pharmacogenetic disorder triggered

by certain anesthetics.[4][5] It is also used to manage muscle spasticity associated with

conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[6] The

primary mechanism of action of dantrolene involves the inhibition of calcium ion release from

the sarcoplasmic reticulum in skeletal muscle cells.[7][8][9]

Mechanism of Action
Dantrolene exerts its therapeutic effect by directly interacting with the ryanodine receptor 1

(RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[7]

[8][10] By binding to RyR1, dantrolene reduces the efflux of calcium into the cytoplasm, thereby

uncoupling muscle excitation and contraction.[4][7] This targeted action allows dantrolene to be
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effective in mitigating the hypermetabolic state characteristic of malignant hyperthermia without

significantly affecting cardiac or smooth muscle function, as these tissues predominantly

express the RyR2 isoform, which is less sensitive to dantrolene.[8][10]
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Caption: Mechanism of Dantrolene in Malignant Hyperthermia.

In Vivo Efficacy of Dantrolene
The in vivo efficacy of dantrolene has been extensively studied, particularly in the context of

malignant hyperthermia. Animal models, most notably malignant hyperthermia-susceptible

(MHS) swine, have been instrumental in demonstrating its therapeutic and prophylactic effects.

Table 1: Summary of In Vivo Efficacy Data for Dantrolene
in MHS Swine
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Parameter Dantrolene Dose Outcome Reference

Prophylaxis 3.5 mg/kg IV

Prevented the onset

of MH following

challenge with

succinylcholine and

halothane.

[11]

Treatment 3.5 mg/kg IV

Successfully reversed

MH symptoms and

ensured survival in all

treated animals.

[11]

Twitch Tension

Blockade
0.85 mg/kg IV

ED50 for blocking

indirectly evoked

twitch tension.

[12]

Twitch Tension

Blockade
2.0 mg/kg IV

Resulted in a 68%

block of the twitch

response.

[12]

In a multicenter study involving human patients with unequivocal or probable malignant

hyperthermia, intravenous dantrolene treatment resulted in the survival of all 11 patients

without sequelae.[13] The mean effective dose was 2.5 mg/kg.[13]

Experimental Protocols
Malignant Hyperthermia Induction and Treatment in
Swine
A common experimental model for evaluating the efficacy of drugs for malignant hyperthermia

involves the use of susceptible swine.

Objective: To assess the prophylactic and therapeutic efficacy of dantrolene in a porcine model

of malignant hyperthermia.

Animals: Malignant hyperthermia-susceptible (MHS) swine.[11]

Procedure:
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Anesthesia and Monitoring: Anesthesia is induced and maintained with non-triggering

agents. Vital signs, including arterial pressure, heart rate, rectal temperature, and arterial

blood gases, are continuously monitored.[11]

Dose-Response Determination (for prophylaxis): In a cohort of MHS pigs, a dose-response

curve for intravenous dantrolene is established by quantifying the reduction in toe twitch

tension. The dose producing 95% of the maximal muscle relaxation (ED95) is determined.

[11]

Prophylactic Arm: A separate group of MHS pigs receives the predetermined ED95 dose of

dantrolene intravenously prior to being challenged with MH-triggering agents (e.g.,

succinylcholine 2 mg/kg and halothane 1.5%).[11]

Therapeutic Arm: Another group of MHS pigs is first challenged with the MH-triggering

agents. Once clinical signs of MH are evident, the ED95 dose of dantrolene is administered

intravenously.[11]

Control Arm: A control group of MHS pigs is challenged with the triggering agents without

receiving dantrolene.[11]

Outcome Measures: The primary outcomes are the prevention or reversal of MH symptoms

and survival of the animals. Monitored parameters include arterial pressure, blood-gas

values, pH, lactate levels, and rectal temperature.[11]

Experimental Workflow
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Caption: Workflow for Porcine Malignant Hyperthermia Study.

Introduction to (R)-MPH-220 and Preclinical Data for
MPH-220
While no information is available for "(R)-MPH-220," preclinical data for a compound named

"MPH-220" has been published. MPH-220 is described as a first-in-class, orally available,

skeletal muscle-specific myosin inhibitor.[1][2][3] Its mechanism of action is distinct from

dantrolene, as it directly targets the contractile protein myosin in fast skeletal muscle fibers.[1]

[2]

Table 2: Summary of Preclinical In Vivo Data for MPH-
220 in Rats

Parameter
MPH-220 Dose
(Oral)

Outcome Reference

Muscle Force

Reduction
Dose-dependent

The S(-) enantiomer

reduced hindleg force

by up to 70%.

[2][14]

Effect on Spasticity 15 mg/kg

Improved gait

disorders in a rat

model of brain injury-

induced spasticity.

[2]

Duration of Action Not specified

Antispastic effects

were maintained for

over 10 hours.

[1]

Cardiovascular Effects Not specified

No observed

cardiovascular side

effects.

[1][14]

The S(-) enantiomer of MPH-220 was found to be significantly more effective at reducing

muscle force than the R(+) enantiomer.[2] Preclinical studies suggest that MPH-220 may offer

a novel approach to treating muscle spasticity by directly targeting the muscle's contractile
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machinery, thereby avoiding the neurological and cardiovascular side effects associated with

some other muscle relaxants.[2][3]

Conclusion
Dantrolene is a well-established and effective treatment for malignant hyperthermia and certain

forms of muscle spasticity, with a clear mechanism of action centered on the inhibition of

calcium release from the sarcoplasmic reticulum. The preclinical data for MPH-220 suggest a

novel, direct-acting muscle relaxant with a different molecular target. A direct comparison of the

in vivo efficacy of dantrolene and (R)-MPH-220 would require dedicated head-to-head studies,

which are not currently available in the public domain. Future research will be necessary to fully

elucidate the comparative therapeutic profiles of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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